chemical properties of phenylhydrazine sulfate CAS 59-88-1
chemical properties of phenylhydrazine sulfate CAS 59-88-1
An In-depth Technical Guide to the Chemical Properties of Phenylhydrazine Sulfate (CAS 59-88-1)
Introduction
Phenylhydrazine sulfate, with the CAS Registry Number 59-88-1, is the salt formed from phenylhydrazine and sulfuric acid. While often used interchangeably with phenylhydrazine in discussions of reactivity, its formulation as a sulfate salt imparts greater stability and renders it a solid, crystalline substance, which simplifies handling and storage compared to the oily, air-sensitive free base, phenylhydrazine.[1][2] This compound is a cornerstone reagent in synthetic and analytical chemistry, primarily leveraged for its capacity to react with carbonyl compounds to form stable phenylhydrazone derivatives.[1][3] This reactivity is fundamental to the Fischer indole synthesis, a vital method for constructing indole rings, which are prevalent in pharmaceuticals and bioactive molecules.[4][5][6] This guide offers a detailed examination of its chemical properties, reactivity, analytical methodologies, and safety considerations, tailored for professionals in research and drug development.
Physicochemical and Structural Properties
Phenylhydrazine sulfate is a white to off-white crystalline solid.[1] As a salt, it is more stable in air compared to its free base, phenylhydrazine, which tends to darken and decompose upon exposure to air and light.[7][8] However, the sulfate salt is hygroscopic and should be stored under an inert atmosphere in a cool, dark, and dry place to maintain its integrity.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 59-88-1 | |
| Molecular Formula | C₆H₈N₂·H₂SO₄ (or C₆H₁₀N₂O₄S) | [9][10] |
| Molecular Weight | 206.22 g/mol | [9][10] |
| Appearance | White to light yellow or light orange crystalline powder | [1] |
| Melting Point | ~250-254 °C (with decomposition) | [11] |
| Solubility | Soluble in water and dilute acids.[12][13] Sparingly soluble in ethanol. | [5] |
| Stability | Stable at room temperature, but is air & light sensitive and hygroscopic. | [1] |
| pH | 2.6-2.9 (50 g/L in H₂O) for the hydrochloride salt, indicating acidic nature. | [13] |
Structural Representation
The structure consists of the phenylhydrazinium cation and the sulfate anion. The positive charge is localized on the hydrazine moiety.
Caption: Phenylhydrazinium Sulfate Structure.
Spectroscopic Profile
Spectroscopic analysis is crucial for the verification and characterization of phenylhydrazine sulfate.
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Infrared (FTIR) Spectroscopy : The FTIR spectrum, typically run as a KBr pellet, provides key information. Characteristic peaks include N-H stretching vibrations from the hydrazinium group, aromatic C-H stretches, and C=C stretching from the benzene ring. The presence of the sulfate ion will also contribute strong S=O stretching bands.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : In a solvent like D₂O, the spectrum will show complex multiplets in the aromatic region (typically ~7-8 ppm) corresponding to the protons on the phenyl ring. The N-H protons are often exchangeable and may not be distinctly visible or may appear as a broad signal.
-
¹³C NMR : The spectrum will display signals corresponding to the carbon atoms of the benzene ring. The carbon atom attached to the hydrazine group will be distinct from the others.[9][10]
-
-
UV-Visible Spectroscopy : Phenylhydrazine and its salts exhibit characteristic ultraviolet absorption due to the electronic transitions within the phenyl ring and the hydrazine moiety.[9]
Reactivity and Core Synthetic Applications
The synthetic utility of phenylhydrazine sulfate stems from the nucleophilic nature of the free phenylhydrazine, which can be readily generated in situ by neutralization.
A. Formation of Phenylhydrazones
This is the most fundamental reaction of phenylhydrazine. It reacts with aldehydes and ketones to form phenylhydrazones, which are often crystalline solids with sharp melting points. This reaction is a classic method for the identification and purification of carbonyl compounds.[1][3][4]
Mechanism Insight : The reaction proceeds via nucleophilic addition of the terminal nitrogen of phenylhydrazine to the electrophilic carbonyl carbon, followed by a dehydration step to yield the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed.
Caption: General workflow for Phenylhydrazone formation.
B. The Fischer Indole Synthesis
Perhaps the most significant application, the Fischer indole synthesis, involves the reaction of a phenylhydrazone with an acid catalyst (like polyphosphoric acid or zinc chloride) to form an indole ring system.[4][5] This reaction has been a mainstay in organic synthesis for over a century.
Causality : The choice of the starting ketone or aldehyde determines the substitution pattern on the final indole product, making it a highly versatile method for accessing a wide array of substituted indoles, which are key scaffolds in many pharmaceutical agents.
Analytical Methodologies
Accurate quantification of phenylhydrazine and its salts is essential for process control and environmental monitoring.
Protocol: Spectrophotometric Determination of Phenylhydrazine
This method is adapted from established procedures for analyzing hydrazine compounds in environmental or workplace air samples.[14] It relies on the collection of the analyte in an acidic solution followed by derivatization to produce a colored species that can be quantified using visible spectrophotometry.
1. Sample Collection & Preparation:
- Draw a known volume of air through a glass midget bubbler containing a precise volume (e.g., 15 mL) of 0.1 M Hydrochloric Acid (HCl).[14] The acidic solution traps the phenylhydrazine as its non-volatile hydrochloride salt.
- The typical flow rate is between 0.2 and 1 L/min for a total sample volume of 25 to 150 liters.[14]
2. Standard Preparation:
- Prepare a stock solution of phenylhydrazine sulfate of known concentration in 0.1 M HCl.
- Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
3. Derivatization (Color Formation):
- Transfer an aliquot of each standard and sample solution to separate vials.
- Add a solution of a color-forming reagent, such as p-dimethylaminobenzaldehyde. This reagent reacts with the hydrazine moiety to form a colored azine derivative.[15]
- Allow the reaction to proceed for a specified time (e.g., 10-15 minutes) at room temperature to ensure complete color development.
4. Spectrophotometric Analysis:
Measure the absorbance of each standard and sample at the wavelength of maximum absorbance (λ_max) for the colored derivative, using a reagent blank to zero the instrument.
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
Determine the concentration of phenylhydrazine in the samples by interpolating their absorbance values on the calibration curve.
Caption: Workflow for spectrophotometric analysis.
Safety, Handling, and Toxicology
Phenylhydrazine sulfate is a hazardous substance and must be handled with extreme caution. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it is suspected of causing genetic defects and may cause cancer.
GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. | |
| H317 | May cause an allergic skin reaction. | |
| H319 | Causes serious eye irritation. | |
| H341 | Suspected of causing genetic defects. | |
| H350 | May cause cancer. | |
| H372 | Causes damage to organs through prolonged or repeated exposure. | |
| H400 | Very toxic to aquatic life. | |
| Precautionary | P201 & P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| P260 | Do not breathe dust. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |
| P405 | Store locked up.[16] |
Handling Protocol : All manipulations involving phenylhydrazine sulfate must be conducted in a certified chemical fume hood.[17] Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Due to its air and light sensitivity, it should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dark, and well-ventilated area.
Conclusion
Phenylhydrazine sulfate is a reagent of significant value in organic chemistry, providing a more stable and manageable alternative to its free base for critical transformations like hydrazone formation and the Fischer indole synthesis. Its well-defined chemical and physical properties make it a reliable component in various synthetic and analytical protocols. However, its utility is matched by its significant toxicity. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its responsible and effective use in the laboratory and in industrial applications.
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